molecular formula C8H18ClNO B2729856 cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride CAS No. 1627973-06-1

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride

Cat. No.: B2729856
CAS No.: 1627973-06-1
M. Wt: 179.69
InChI Key: GILDWVBQWYAARG-KMMPGQJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanol ring with an aminomethyl group and a methyl group in the cis configuration, combined with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride can be achieved through several methods. One common approach involves the catalytic hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using a Raney nickel catalyst cartridge . This method offers high selectivity towards the desired product. Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran-isopropyl alcohol .

Industrial Production Methods: In industrial settings, the continuous flow process for hydrogenation is often employed due to its efficiency and high selectivity. This process involves the use of specialized equipment such as the H-Cube Pro, which allows for precise control over reaction conditions and minimizes the need for purification steps .

Chemical Reactions Analysis

Types of Reactions: cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst like palladium or nickel.

    Substitution: Substitution reactions can be carried out using halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated cyclohexanol derivatives.

Scientific Research Applications

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to these targets, leading to various biochemical effects. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

    cis-4-Aminocyclohexanol: This compound shares a similar cyclohexanol structure but lacks the methyl group.

    trans-4-Aminocyclohexanol: This isomer differs in the spatial arrangement of the aminomethyl group.

    4-Aminocyclohexanecarboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group.

Uniqueness: cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride is unique due to its specific cis configuration and the presence of both an aminomethyl and a methyl group. This unique structure contributes to its distinct chemical properties and biological activities .

Properties

IUPAC Name

4-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(10)4-2-7(6-9)3-5-8;/h7,10H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILDWVBQWYAARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.